Ganolucidic acid A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H44O6 |

|---|---|

Molecular Weight |

500.7 g/mol |

IUPAC Name |

(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22?,24?,28+,29-,30-/m1/s1 |

InChI Key |

XRXBNTYHQXKSAO-WVGLVHINSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC([C@@]2([C@@]1(CC(=O)C3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The intricate Biosynthesis of Ganolucidic Acid A in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolucidic acid A, a pharmacologically significant lanostane-type triterpenoid (B12794562) produced by fungi of the Ganoderma genus, has garnered substantial interest for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies. By consolidating current knowledge, this document aims to serve as a comprehensive resource for researchers engaged in the study and metabolic engineering of this valuable secondary metabolite.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway, a conserved route for the synthesis of isoprenoid precursors in fungi.[2][3] This pathway culminates in the formation of lanosterol (B1674476), the universal precursor for all ganoderic acids.[4] Subsequent modifications of the lanosterol backbone through a series of oxidation, reduction, and hydroxylation reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes, lead to the diverse array of ganoderic acids, including this compound.[5][6]

Upstream Pathway: From Acetyl-CoA to Lanosterol

The initial steps of the pathway, leading to the synthesis of the C30 triterpene precursor lanosterol, are shared with the biosynthesis of ergosterol.[1] This common pathway involves a sequence of enzymatic reactions starting from acetyl-CoA.[4][7] The key enzymes and intermediates in this upstream pathway are summarized below.

Key Enzymes in the Upstream Biosynthetic Pathway:

| Enzyme | Abbreviation | EC Number | Function |

| Acetyl-CoA acetyltransferase | AACT | 2.3.1.9 | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | 2.3.3.10 | Condenses acetoacetyl-CoA with acetyl-CoA to form HMG-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | 1.1.1.34 | Reduces HMG-CoA to mevalonate; a key rate-limiting enzyme.[3] |

| Mevalonate kinase | MVK | 2.7.1.36 | Phosphorylates mevalonate to mevalonate-5-phosphate. |

| Phosphomevalonate kinase | MPK | 2.7.4.2 | Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate. |

| Mevalonate diphosphate (B83284) decarboxylase | MVD | 4.1.1.33 | Decarboxylates mevalonate-5-pyrophosphate to isopentenyl pyrophosphate (IPP). |

| Isopentenyl-diphosphate isomerase | IDI | 5.3.3.2 | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). |

| Farnesyl diphosphate synthase | FPS | 2.5.1.10 | Synthesizes farnesyl pyrophosphate (FPP) from IPP and DMAPP. |

| Squalene (B77637) synthase | SQS | 2.5.1.21 | Dimerizes two molecules of FPP to form squalene.[1] |

| Squalene monooxygenase | SE | 1.14.99.7 | Epoxidizes squalene to 2,3-oxidosqualene (B107256). |

| Lanosterol synthase | LS | 5.4.99.7 | Cyclizes 2,3-oxidosqualene to form lanosterol.[1][8] |

Downstream Pathway: From Lanosterol to this compound

The conversion of lanosterol to this compound involves a series of specific modifications, primarily oxidation and hydroxylation reactions. These reactions are largely catalyzed by a diverse family of cytochrome P450 monooxygenases (CYP450s).[5][6] While the exact sequence of all enzymatic steps leading to this compound is still under investigation, several key CYP450s have been identified and functionally characterized.[5][9][10] These enzymes are responsible for the characteristic oxygenation patterns observed in the various ganoderic acid structures.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process influenced by a complex network of genetic and environmental factors.[1][11] Understanding these regulatory mechanisms is crucial for developing strategies to enhance its yield.

Transcriptional Regulation

Several transcription factors have been identified as regulators of ganoderic acid biosynthesis. These include:

-

LaeA: A global regulator of secondary metabolism, LaeA has been shown to positively regulate the expression of genes involved in ganoderic acid biosynthesis.[1] Deletion of the laeA gene leads to a significant reduction in ganoderic acid production.[1]

-

WC-2: A blue light receptor that acts as a positive regulator of ganoderic acid biosynthesis in response to blue light induction.[11]

-

Other Transcription Factors: AreA, PacC, and MADS1 have also been implicated in the regulation of this pathway.[1]

Environmental and Signaling Factors

The biosynthesis of ganoderic acids is also influenced by various environmental cues and signaling molecules:

-

Environmental Factors: Light, temperature, pH, oxygen levels, and nitrogen sources are known to affect ganoderic acid production.[1][11]

-

Signaling Molecules: Reactive oxygen species (ROS), cyclic adenosine (B11128) monophosphate (cAMP), nitric oxide (NO), and Ca2+ are involved in signal transduction pathways that modulate ganoderic acid biosynthesis.[1][11]

Quantitative Data on this compound Biosynthesis

Several studies have reported quantitative data on the effects of genetic modifications on the production of ganoderic acids. This data is crucial for metabolic engineering efforts aimed at increasing yields.

Table 1: Effects of Gene Overexpression on Ganoderic Acid Production

| Gene Overexpressed | Fungal Strain | Fold Increase in Ganoderic Acid Production | Reference |

| Lanosterol synthase (LS) | Ganoderma lingzhi | 2.0-6.1 fold for various ganoderic acids | [8] |

| Squalene synthase (SQS) | Ganoderma lucidum | Enhanced accumulation of total and individual ganoderic acids | [4] |

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Ganoderma lucidum | Increased accumulation of ganoderic acids | [4] |

| Farnesyl diphosphate synthase (FPS) | Ganoderma lucidum | Increased production of ganoderic acids | [12] |

| wc-2 | Ganoderma lingzhi | 2.08-2.51 fold for various ganoderic acids under blue light | [11] |

Table 2: IC50 and Ki Values of this compound (GAA) on Human Cytochrome P450 Enzymes

| CYP Isoform | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |

| CYP3A4 | 15.05 | 7.16 | Non-competitive | [13][14] |

| CYP2D6 | 21.83 | 10.07 | Competitive | [13][14] |

| CYP2E1 | 28.35 | 13.45 | Competitive | [13][14] |

Experimental Protocols

This section outlines generalized methodologies for key experiments commonly employed in the study of this compound biosynthesis.

Fungal Culture and Elicitation

-

Culture Conditions: Ganoderma species are typically cultured on potato dextrose agar (B569324) (PDA) for solid culture or in a liquid medium for submerged fermentation.[15][16] The composition of the liquid medium can be optimized for ganoderic acid production and often includes a carbon source (e.g., glucose), a nitrogen source (e.g., peptone), and various mineral salts.[16]

-

Elicitation: To enhance production, various elicitors can be added to the culture medium. For example, aspirin (B1665792) has been shown to induce apoptosis and increase ganoderic acid production.[15] The optimal concentration and timing of elicitor addition need to be determined empirically.[17]

Gene Cloning and Overexpression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from fungal mycelia using standard protocols or commercial kits. First-strand cDNA is then synthesized using a reverse transcriptase.[18]

-

Gene Amplification: The target gene (e.g., ls, sqs) is amplified from the cDNA using polymerase chain reaction (PCR) with gene-specific primers.

-

Vector Construction: The amplified gene is cloned into an appropriate expression vector, often under the control of a strong constitutive promoter.

-

Fungal Transformation: The expression vector is introduced into the host Ganoderma strain using methods such as Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast transformation.

-

Selection and Verification: Transformed colonies are selected on a medium containing a selective agent (e.g., an antibiotic). Successful integration and expression of the target gene are confirmed by PCR, Southern blotting, and quantitative real-time PCR (qRT-PCR).[18]

Analysis of Gene Expression by qRT-PCR

-

RNA Extraction and cDNA Synthesis: As described in section 4.2.

-

qRT-PCR: The expression levels of target genes are quantified using qRT-PCR with SYBR Green or a probe-based assay.[18] A housekeeping gene (e.g., actin or GAPDH) is used as an internal control for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Extraction and Quantification of Ganolucidic Acids by HPLC

-

Extraction: Fungal mycelia are harvested, dried, and ground into a fine powder. The powder is then extracted with a solvent such as methanol (B129727) or ethanol.[15]

-

HPLC Analysis: The crude extract is filtered and analyzed by high-performance liquid chromatography (HPLC) on a C18 column.[15] The mobile phase typically consists of a gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., formic acid).

-

Quantification: Ganolucidic acids are detected by their UV absorbance, typically around 252 nm. The concentration of specific ganoderic acids is determined by comparing the peak areas to a standard curve generated with purified compounds.[15]

Visualizations

Biosynthetic Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway.

Regulatory Network of this compound Biosynthesis

Caption: Regulatory network influencing this compound biosynthesis.

Experimental Workflow for Enhancing this compound Production

Caption: Workflow for genetic engineering to enhance this compound production.

References

- 1. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 2. Current progress in the study on biosynthesis and regulation of ganoderic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]

- 16. ganoderma-market.com [ganoderma-market.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development [frontiersin.org]

Ganolucidic Acid A: A Technical Whitepaper for Researchers

This technical guide provides an in-depth overview of the physical and chemical properties of Ganolucidic acid A, a prominent lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its structural characteristics, physicochemical data, experimental protocols for its isolation and analysis, and insights into its biological signaling pathways.

Physicochemical Properties

This compound is a highly oxygenated tetracyclic triterpenoid. Its chemical structure and properties are summarized below.

Chemical Structure

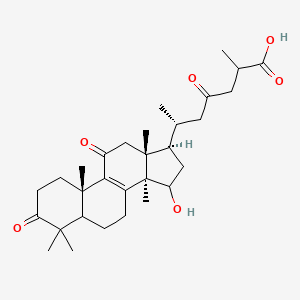

(Structural representation of this compound would be placed here in a formal whitepaper)

Systematic Name: (2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for this compound and related ganolucidic acids for comparative purposes.

| Property | This compound | Ganolucidic Acid B | Ganolucidic Acid C | Ganolucidic Acid D | Ganolucidic Acid E |

| Molecular Formula | C₃₀H₄₄O₆[1] | C₃₀H₄₆O₆ | C₃₀H₄₆O₇[2] | C₃₀H₄₄O₆[3] | C₃₀H₄₄O₅ |

| Molecular Weight ( g/mol ) | 500.67[1] | 502.7 | 518.7[2] | 500.7[3] | 484.7 |

| CAS Number | 98665-21-5[4] | 98683-75-1 | 100440-27-5[5] | 102607-22-7[6] | 114567-50-9[7] |

| Appearance | Powder[1] | - | - | Crystalline solid | - |

| Melting Point (°C) | Not Available[4] | - | Not Available[5] | Not Available[6] | Not Available[7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1] | - | - | Soluble in Ethanol (B145695), DMSO, Dimethyl formamide (B127407) (~30 mg/ml); Sparingly soluble in aqueous buffers[8] | - |

| Optical Rotation | Not Available[4] | - | Not Available[5] | [α]²⁷D +192 (c, 0.1 in EtOH)[6] | [α]²⁴D +154 (c, 0.1 in MeOH) (Me ester)[7] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While complete assigned ¹H and ¹³C NMR data for this compound are not consistently reported in publicly available literature, NMR is a primary tool for the structural determination of lanostane (B1242432) triterpenoids[11][12][13][14][15][16][17]. The spectra are complex due to the large number of protons and carbons in the tetracyclic structure.

-

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of ketones and carboxylic acids, and C-H bonds within the triterpenoid skeleton[2][18][19][20][21]. Studies on similar ganoderic acids have highlighted peaks in the regions of 3400 cm⁻¹ (O-H stretching), ~1700 cm⁻¹ (C=O stretching), and various peaks in the fingerprint region corresponding to the complex carbon skeleton[19].

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for the mass analysis of ganoderic acids[22][23]. ESI-MS in negative ion mode is often employed, showing a prominent [M-H]⁻ ion[24][25][26]. Fragmentation patterns typically involve the loss of water (H₂O) and carbon dioxide (CO₂) from the molecular ion[23].

Experimental Protocols

The following protocols are synthesized from established methods for the isolation and purification of lanostane-type triterpenoids from Ganoderma lucidum and can be adapted for this compound.

Extraction and Isolation of this compound

This protocol outlines a general procedure for obtaining a triterpenoid-rich fraction from the fruiting bodies of Ganoderma lucidum.

Workflow for Extraction and Isolation of this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Methodology:

-

Raw Material Preparation:

-

Obtain dried fruiting bodies of Ganoderma lucidum.

-

Clean the material to remove any debris.

-

Grind the dried fruiting bodies into a fine powder (40-60 mesh) to maximize the surface area for extraction.

-

-

Ethanolic Extraction:

-

Macerate the powdered G. lucidum (e.g., 1 kg) with 95% ethanol (e.g., 10 L) at a temperature between 60-80°C for approximately 6 hours with stirring[27].

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times to ensure maximum yield.

-

Combine the ethanolic extracts.

-

-

Concentration:

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Solvent Partitioning for Triterpenoid Enrichment:

-

Suspend the crude ethanolic extract in distilled water.

-

Perform liquid-liquid extraction with a non-polar solvent like ethyl acetate or chloroform. The triterpenoids will preferentially partition into the organic layer.

-

Separate and collect the organic phase. Repeat the extraction on the aqueous phase.

-

Combine the organic fractions and evaporate the solvent to yield a triterpenoid-enriched fraction.

-

-

Purification by Column Chromatography:

-

Prepare a silica (B1680970) gel (200-300 mesh) column packed in a non-polar solvent like chloroform.

-

Dissolve the triterpenoid-enriched fraction in a minimal amount of the starting mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform:acetone or chloroform:methanol gradient[11].

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

-

-

Final Purification by Preparative HPLC:

-

Fractions containing this compound can be further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acetic or formic acid, e.g., 0.1%) is a common mobile phase.

-

Detection: UV detection at approximately 252 nm is suitable for ganoderic acids[28].

-

Collect the peak corresponding to the retention time of this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Biological Signaling Pathways

This compound has been investigated for its potential therapeutic properties, particularly in the areas of oncology and inflammation. The following diagrams illustrate the key signaling pathways modulated by this compound.

Anti-Cancer Activity: Modulation of the p53-MDM2 Pathway

This compound and its derivatives have been shown to induce apoptosis in cancer cells by modulating the p53 signaling pathway. One of the key mechanisms is the inhibition of the interaction between p53 and its negative regulator, MDM2[29][30][31].

Caption: this compound disrupts the p53-MDM2 feedback loop, leading to apoptosis.

Under normal physiological conditions, the tumor suppressor protein p53 and its E3 ubiquitin ligase, MDM2, form a negative feedback loop to control cell proliferation[32][33]. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and uncontrolled cell growth. This compound is proposed to inhibit the binding of MDM2 to p53, thereby stabilizing p53, allowing it to accumulate in the nucleus and activate downstream target genes that induce apoptosis[29][30][31].

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

Ganolucidic acids exhibit anti-inflammatory effects by modulating key inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target[34][35][36].

Caption: this compound inhibits the NF-κB signaling pathway to reduce inflammation.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, upregulating their expression and leading to the production of inflammatory mediators like TNF-α, IL-6, and COX-2. This compound has been shown to exert its anti-inflammatory effects by inhibiting this pathway, potentially by preventing the activation of the IKK complex, thereby suppressing the downstream inflammatory response.

Conclusion

This compound is a bioactive triterpenoid from Ganoderma lucidum with significant potential for further research and development. This guide provides a foundational understanding of its physicochemical properties, methodologies for its isolation, and its mechanisms of action in key biological pathways. While there are still gaps in the publicly available quantitative data for this compound, the information presented here serves as a valuable resource for scientists working on the discovery and development of natural product-based therapeutics. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its full therapeutic potential.

References

- 1. This compound | CAS:98665-21-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. ganolucidic acid D | C30H44O6 | CID 122201289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB013970) - FooDB [foodb.ca]

- 5. Showing Compound Ganolucidic acid C (FDB019320) - FooDB [foodb.ca]

- 6. Showing Compound Ganolucidic acid D (FDB013966) - FooDB [foodb.ca]

- 7. Showing Compound Ganolucidic acid E (FDB016720) - FooDB [foodb.ca]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.kopri.re.kr [repository.kopri.re.kr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. sdiarticle4.com [sdiarticle4.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. jfda-online.com [jfda-online.com]

- 22. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Structural identification of the metabolites of ganoderic acid B from Ganoderma lucidum in rats based on liquid chromatography coupled with electrospray ionization hybrid ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. excli.de [excli.de]

- 32. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 33. irantypist.com [irantypist.com]

- 34. Anti-inflammatory activity on mice of extract of Ganoderma lucidum grown on rice via modulation of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Ganolucidic Acid A: A Technical Guide to its Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolucidic acid A (GA-A), a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potent anti-tumor activities.[1] Extensive in vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress invasion in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of this compound in cellular models, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development.

Data Presentation

Table 1: Cytotoxicity of this compound (GA-A) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Incubation Time (h) | Assay |

| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | CCK-8 |

| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | CCK-8 |

| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | CCK-8 |

| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | CCK-8 |

| MCF-7 | Breast Cancer | 21.1 ± 0.17 µM | Not Specified | MTT |

| HepG2 | Hepatocellular Carcinoma | 36.8 µM | Not Specified | MTT |

Data compiled from multiple sources, specific assay conditions may vary.[1][2]

Table 2: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells

| Cell Line | Treatment | G0/G1 Phase (%) | G2/M Phase (%) |

| HepG2 & SMMC7721 | Control | Not specified | Not specified |

| HepG2 & SMMC7721 | GA-A | 48.56 | 21.93 |

Data represents the percentage of cells in each phase of the cell cycle after treatment with GA-A.[1]

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted approach that includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis

GA-A is a potent inducer of apoptosis in various cancer cell lines.[1][3] The apoptotic process initiated by GA-A involves the activation of the caspase cascade, a crucial component of programmed cell death.[1] Specifically, treatment with GA-A leads to an increase in the expression of cleaved caspase-3, a key executioner caspase.[1] The mitochondrial pathway of apoptosis is also implicated, with evidence suggesting the release of cytochrome c into the cytosol and the regulation of Bcl-2 family proteins.[1] GA-A treatment has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[1] This arrest is mediated by the downregulation of key cell cycle regulatory proteins. Western blot analyses have revealed that GA-A treatment significantly suppresses the expression of Cyclin D1, a protein essential for the G1 to S phase transition.[1] Concurrently, GA-A upregulates the expression of p21, a cyclin-dependent kinase inhibitor.[1]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. In several cancer models, including glioblastoma, this pathway is constitutively active, promoting tumorigenesis. This compound has been demonstrated to inactivate the PI3K/Akt signaling pathway.[3] Treatment with GA-A leads to a significant reduction in the phosphorylation of Akt, mTOR, and p70S6K, key downstream effectors of the pathway.[3] This inactivation contributes to the observed inhibition of cell growth and induction of apoptosis.[3]

JAK/STAT3 Signaling Pathway

The JAK/STAT3 signaling pathway plays a crucial role in cytokine signaling and is implicated in cancer cell proliferation, survival, and invasion. This compound has been shown to significantly suppress both constitutively activated and IL-6-induced STAT3 phosphorylation in HepG2 cells.[4] This inhibition of STAT3 activation is achieved through the suppression of upstream kinases JAK1 and JAK2.[4] By inhibiting the JAK/STAT3 pathway, GA-A can enhance the chemosensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin.[4]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While less extensively studied in the context of GA-A, some evidence suggests its involvement. For instance, lucidenic acid, a related triterpenoid, has been shown to inhibit the MAPK/ERK pathway.[5] Further research is needed to fully elucidate the role of GA-A in modulating this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., HepG2, SMMC7721)

-

96-well plates

-

This compound (dissolved in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS and resuspend the pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-Cyclin D1, anti-p21, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is typically used as a loading control.

Conclusion

This compound demonstrates significant anti-cancer potential in various cellular models by inducing apoptosis and cell cycle arrest. Its mechanism of action is complex and involves the modulation of multiple key signaling pathways, including the PI3K/Akt and JAK/STAT3 pathways. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic applications of this promising natural compound. Further research is warranted to fully elucidate its complete mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

A Technical Guide to the Biological Activities of Ganolucidic Acid A and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolucidic acid A (GAA), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, and its derivatives have garnered significant scientific interest due to their diverse and potent pharmacological activities. For centuries, Ganoderma lucidum has been a cornerstone of traditional medicine in Asia, and modern research is now elucidating the molecular mechanisms behind its therapeutic effects. This technical guide provides an in-depth overview of the biological activities of this compound and its key derivatives, with a focus on their potential applications in drug discovery and development. We will delve into their anticancer, anti-inflammatory, and antiviral properties, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Anticancer Activities

This compound and its derivatives, notably Ganoderic acid DM (GA-DM) and Ganoderic acid T (GA-T), have demonstrated significant anticancer effects across a range of cancer cell types. These compounds exert their activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, while often exhibiting minimal toxicity to non-cancerous cells.[1][2]

Cytotoxicity and Antiproliferative Effects

The cytotoxic and antiproliferative activities of this compound and its derivatives are foundational to their anticancer potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

Table 1: Cytotoxicity of this compound and Its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | P388 | Mouse Leukemia | 7.25 | [3] |

| This compound | SGC7901 | Human Gastric Cancer | 7.25 | [3] |

| This compound | HepG2 | Human Liver Cancer | - | [4] |

| This compound | SMMC7721 | Human Liver Cancer | - | Not specified in search results |

| Ganoderic acid DM | MCF-7 | Human Breast Cancer | - | [5] |

| Ganoderic acid DM | MDA-MB-231 | Human Breast Cancer | - | [5] |

| Ganoderic acid T | 95-D | Human Lung Cancer | - | [6][7] |

| Ganoderic acid T | HCT-116 | Human Colon Cancer | - | [8] |

Note: Some IC50 values were not explicitly stated in the provided search results and are indicated as "-". Further literature review would be required for a comprehensive list.

Induction of Apoptosis

A primary mechanism of the anticancer activity of this compound and its derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway.

For instance, Ganoderic acid T has been shown to induce apoptosis in lung cancer cells by increasing the expression of pro-apoptotic proteins like p53 and Bax, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-3.[6][7][9] Similarly, Ganoderic acid DM induces apoptosis in breast cancer cells, characterized by DNA fragmentation and cleavage of PARP.[5] An amide derivative of this compound, designated as A2, has been shown to induce apoptosis by regulating the p53 signaling pathway and potentially inhibiting the interaction between MDM2 and p53.[10][11][12][13]

Experimental Protocol: Annexin V-FITC Apoptosis Assay

This protocol is a standard method for detecting apoptosis by flow cytometry.

-

Cell Preparation:

-

Culture cells to the desired confluence and treat with this compound or its derivatives for the specified time.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

-

Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of propidium (B1200493) iodide (PI) working solution.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.

-

Cell Cycle Arrest

This compound and its derivatives can halt the progression of the cell cycle in cancer cells, preventing their proliferation. Ganoderic acid DM, for example, mediates G1 cell cycle arrest in breast cancer cells.[5] This is achieved by downregulating the protein levels of key cell cycle regulators, including CDK2, CDK6, and cyclin D1.[5] Ganoderic acid T also induces G1 phase cell cycle arrest in lung cancer cells.[6][7]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the cell cycle distribution.

-

Cell Preparation:

-

Treat cells with the compound of interest and harvest as described for the apoptosis assay.

-

Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Inhibition of Metastasis

The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. This compound and its derivatives have been shown to inhibit key processes in metastasis, such as cell migration and invasion. Ganoderic acid T, for instance, has been found to inhibit the invasion of colon and lung cancer cells both in vitro and in vivo.[8][9] This effect is partly attributed to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[8]

Experimental Protocol: Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells.

-

Chamber Preparation:

-

For invasion assays, coat the upper surface of a Transwell insert (a porous membrane) with a layer of Matrigel or another extracellular matrix component. For migration assays, the membrane is left uncoated.

-

Pre-hydrate the inserts in a serum-free medium.

-

-

Cell Seeding and Treatment:

-

Seed cancer cells in the upper chamber in a serum-free medium containing the test compound.

-

The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

-

Incubation and Analysis:

-

Incubate the plate for a period sufficient for the cells to migrate or invade through the membrane.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.

-

Count the stained cells under a microscope to quantify migration or invasion.

-

Anti-inflammatory Activities

Chronic inflammation is a key driver of many diseases, including cancer. This compound possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[14][15] The anti-inflammatory effects of this compound are often mediated through the inhibition of key signaling pathways, particularly the NF-κB pathway.[15][16][17]

Signaling Pathway: this compound and the NF-κB Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Antiviral Activities

Extracts of Ganoderma lucidum containing triterpenoids have demonstrated antiviral activity against a range of viruses, including herpes simplex virus (HSV), vesicular stomatitis virus (VSV), and human immunodeficiency virus (HIV).[18] Some compounds, including this compound, have been reported to inhibit HIV-1 protease activity.[6] More recently, Lucidenic acid A, a related triterpenoid, has been identified as a potential inhibitor of SARS-CoV-2 entry into host cells by interacting with the human ACE2 receptor, thereby preventing the binding of the viral spike protein.[19]

Other Biological Activities

Hepatoprotective Effects

This compound has shown protective effects on the liver. It can improve liver function in cases of poisoning and may offer protection against both non-alcoholic and alcoholic liver injury by modulating pathways related to fatty acid synthesis and inflammation.[20] One of the mechanisms for its hepatoprotective effect involves the inhibition of the JAK2-STAT3 signaling pathway.[21]

Signaling Pathway: this compound and the JAK/STAT Pathway

Caption: this compound inhibits the JAK/STAT signaling pathway.

Enzyme Inhibition

This compound has been shown to inhibit the activity of certain cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This suggests the potential for drug-drug interactions when this compound is co-administered with other therapeutic agents.

Table 2: Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| CYP3A4 | 15.05 | 7.16 | Non-competitive | [22][23] |

| CYP2D6 | 21.83 | 10.07 | Competitive | [22][23] |

| CYP2E1 | 28.35 | 13.45 | Competitive | [22][23] |

Experimental Methodologies: A Deeper Dive

This section provides more detailed protocols for key experiments cited in this guide.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired duration.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Workflow Diagram: Western Blotting

Caption: A typical workflow for Western Blotting analysis.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with multifaceted biological activities. Their potent anticancer, anti-inflammatory, and antiviral properties, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation in the context of drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of these fascinating molecules. Further in-depth preclinical and clinical studies are warranted to translate these promising in vitro and in vivo findings into novel therapeutic strategies for a variety of human diseases.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. nanocellect.com [nanocellect.com]

- 4. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. docs.research.missouri.edu [docs.research.missouri.edu]

- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 23. clyte.tech [clyte.tech]

Spectroscopic Profile of Ganolucidic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ganolucidic acid A, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting available mass spectrometry and nuclear magnetic resonance (NMR) data, detailed experimental protocols, and a visual representation of the analytical workflow.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, the molecular formula has been established as C₃₀H₄₄O₆.[1][2] This composition corresponds to a monoisotopic mass of approximately 500.3138 g/mol .

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₆ | [1][2] |

| Exact Mass | 500.31378912 Da | [2] |

| Molecular Weight | 500.7 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group/Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl groups (CH₃) | 0.60 - 1.50 | 15.0 - 30.0 |

| Methylene groups (CH₂) | 1.00 - 2.80 | 20.0 - 40.0 |

| Methine groups (CH) | 1.20 - 3.50 | 35.0 - 60.0 |

| Hydroxyl-bearing carbons (C-OH) | 3.20 - 4.50 | 65.0 - 80.0 |

| Olefinic protons/carbons (C=C) | 5.20 - 5.60 | 115.0 - 150.0 |

| Carbonyl carbons (C=O) | - | 195.0 - 220.0 |

| Carboxylic acid carbon (COOH) | - | 170.0 - 185.0 |

Note: These are approximate ranges based on the analysis of similar compounds and are intended for guidance. Actual chemical shifts can vary depending on the solvent and specific stereochemistry.

Experimental Protocols

The following are detailed methodologies representative of the experimental procedures used for the spectroscopic analysis of this compound and related triterpenoids.

Sample Preparation

-

Extraction and Isolation: this compound is typically isolated from the fruiting bodies of Ganoderma lucidum. The dried and powdered material is subjected to solvent extraction (e.g., with methanol (B129727) or ethanol), followed by a series of chromatographic separations, such as column chromatography over silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

-

NMR Sample Preparation: For NMR analysis, approximately 1-5 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or methanol-d₄, CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

-

MS Sample Preparation: For mass spectrometry, a dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III HD, operating at a proton frequency of 500 MHz or higher. A cryoprobe can be used to enhance sensitivity.

-

¹H NMR: One-dimensional proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time are required. Typical parameters include a spectral width of 220-250 ppm and a relaxation delay of 2-5 seconds.

-

2D NMR: To aid in the complete structural assignment, a suite of two-dimensional NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Mass Spectrometry Data Acquisition

-

Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization: ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. Analysis is typically performed in both positive and negative ion modes to obtain comprehensive data.

-

Data Acquisition: The instrument is operated in full scan mode over a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 100-1000. For structural fragmentation information, tandem mass spectrometry (MS/MS) experiments can be performed.

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Ganolucidic Acid A: A Technical Guide on its Chemistry, Biosynthesis, and Pharmacological Significance in Relation to Other Ganoderic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolucidic acid A is a prominent member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic pathway, and its relationship with other structurally similar ganoderic acids. Furthermore, it delves into the diverse pharmacological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, and hepatoprotective effects. This is substantiated by a compilation of quantitative data, detailed experimental protocols for its isolation and bioactivity assessment, and visual representations of the key signaling pathways it modulates. This document aims to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and its congeners.

Introduction: The Chemical Landscape of Ganoderic Acids

Ganoderma lucidum, a fungus revered in traditional medicine, is a rich source of a diverse array of bioactive compounds, among which the triterpenoids, particularly the ganoderic acids, are of significant scientific interest.[1] These compounds are derived from a lanostane-type backbone and are characterized by a high degree of oxidation.[1] this compound, a C30 lanostane (B1242432) triterpenoid (B12794562), is a key representative of this class.[2][3] Its chemical structure, along with those of other related ganoderic and ganolucidic acids, forms the basis for their varied biological activities. The structural differences, often subtle variations in functional groups and their stereochemistry, can lead to significant differences in their pharmacological profiles.[4][5]

Chemical Structure and Properties

This compound is chemically defined as (15α)-15-hydroxy-3,11,23-trioxo-Lanost-8-en-26-oic acid.[2] It belongs to the broader class of triterpenoids, which are composed of six isoprene (B109036) units.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H44O6 | [7] |

| Molecular Weight | 500.7 g/mol | [7] |

| IUPAC Name | (6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [7] |

| CAS Number | 98665-21-5 | [2] |

The relationship between this compound and other ganoderic acids is defined by variations in the oxidation state and substitution patterns on the lanostane skeleton. For instance, Ganolucidic acid C possesses additional hydroxyl groups, while Ganolucidic acid D features a different side chain structure.[8][9] These structural nuances are critical in determining their interaction with biological targets and their overall therapeutic efficacy.

Biosynthesis of this compound

The biosynthesis of ganoderic acids, including this compound, in Ganoderma lucidum follows the mevalonate (B85504) (MVA) pathway.[10] The precursor for all triterpenoids is lanosterol (B1674476), which is synthesized from acetyl-CoA. The conversion of lanosterol to the various ganoderic acids involves a series of complex enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[3][11][12] While the complete biosynthetic pathway to this compound is not yet fully elucidated, a putative pathway has been proposed.[3][12]

Comparative Pharmacological Activities

This compound and its related compounds exhibit a wide spectrum of pharmacological activities. Their therapeutic potential has been investigated in various preclinical models, demonstrating significant anti-cancer, anti-inflammatory, and hepatoprotective effects.

Anti-cancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[13] Its anti-cancer effects are often attributed to its ability to modulate key signaling pathways involved in cell growth, survival, and metastasis. The cytotoxic effects of this compound and other ganoderic acids are summarized in Table 2.

Table 2: Comparative Cytotoxicity (IC50 values in µM) of this compound and Other Ganoderic Acids on Various Cancer Cell Lines

| Compound | HepG2 (Liver Cancer) | SMMC7721 (Liver Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | Source(s) |

| This compound | 187.6 - 203.5 | 139.4 - 158.9 | 163 | - | [13][14] |

| Ganoderic Acid D | - | - | - | 17.3 | [15][16] |

| Ganoderic Acid DM | - | - | - | - | [8] |

Note: IC50 values can vary depending on the experimental conditions, including cell line, incubation time, and assay method.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[17]

Table 3: Comparative Anti-inflammatory Activity of this compound and Other Ganoderic Acids

| Compound | Cell Line | Stimulant | Key Inhibited Mediators | Effective Concentration | Source(s) |

| This compound | RAW 264.7 | LPS | NO, TNF-α, IL-6 | - | [17] |

| Ganoderic Acid C1 | Macrophages | LPS | TNF-α | - | [18] |

Hepatoprotective Effects

Ganoderic acids, including this compound, have shown protective effects against liver injury induced by various toxins. These effects are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate lipid metabolism.[5]

Molecular Mechanisms and Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with multiple cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[17][19] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[20]

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Some ganoderic acids have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in cancer cells.[5][8]

Activation of the Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[21] this compound has been identified as an activator of FXR.[21] This activation leads to the regulation of FXR target genes, which may contribute to its hepatoprotective and anti-inflammatory effects.[21][22]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and isolation of this compound from the fruiting bodies of Ganoderma lucidum.[23][24][25]

Detailed Methodology:

-

Preparation of Plant Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder.

-

Extraction: The powder is extracted with 80-95% ethanol at room temperature or with heating.[1][24] The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: The concentrated extract is suspended in water and partitioned with a nonpolar solvent like chloroform (B151607) to separate the triterpenoid fraction.[24]

-

Column Chromatography: The triterpenoid-rich fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate different classes of compounds.[24]

-

Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[24]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[26][27][28][29]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

-

Griess Assay:

-

Collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion

This compound stands out as a highly promising bioactive compound from Ganoderma lucidum with a multifaceted pharmacological profile. Its anti-cancer, anti-inflammatory, and hepatoprotective activities are well-documented and are underpinned by its ability to modulate key cellular signaling pathways. The structural relationship between this compound and other ganoderic acids provides a rich platform for structure-activity relationship studies, offering opportunities for the design and synthesis of novel therapeutic agents with enhanced potency and selectivity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this fascinating natural product. Continued research into the biosynthesis, pharmacology, and clinical efficacy of this compound is warranted to fully unlock its potential for the development of new medicines.

References

- 1. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. benchchem.com [benchchem.com]

- 8. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ganolucidic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolucidic acid A, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-tumor, anti-inflammatory, and hepatoprotective effects.[1][2] Accurate and precise quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy in drug development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Experimental Protocols

This section details the necessary materials and procedures for the sample and standard preparation, as well as the HPLC-UV analysis for the quantification of this compound.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Water (deionized or Milli-Q)

-

Ganoderma lucidum powder or extract sample

-

0.22 µm syringe filters

Sample Preparation (Extraction)

-

Accurately weigh 1.0 g of powdered Ganoderma lucidum sample into a conical flask.

-

Add 25 mL of methanol.

-

Perform ultrasonic extraction for 30 minutes in a water bath maintained at 50°C.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

HPLC-UV Analysis

-

Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[3][4]

-

Column: Zorbax SB-C18 column (4.6 x 250 mm, 5 µm).[3]

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% aqueous acetic acid (B).

-

Gradient Program:

-

0-15 min: 20-40% A

-

15-30 min: 40-60% A

-

30-40 min: 60-80% A

-

40-45 min: 80-20% A (return to initial conditions)

-

45-50 min: 20% A (equilibration)

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

Data Presentation

The described HPLC method was validated for its performance. The quantitative data, including retention time, linearity, limit of detection (LOD), limit of quantification (LOQ), precision (as relative standard deviation, RSD), and accuracy (as recovery), are summarized in the table below.

| Parameter | Result |

| Retention Time (min) | Approximately 25.4 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.34 - 1.41 |

| Limit of Quantification (LOQ) (µg/mL) | 1.01 - 4.23 |

| Precision (Intra-day RSD%) | < 2.0% |

| Precision (Inter-day RSD%) | < 3.0% |

| Accuracy (Recovery %) | 97.09% - 100.79% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for HPLC quantification of this compound.

Signaling Pathways of Ganolucidic Acid Adot

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Ganolucidic Acid A from Ganoderma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolucidic acid A, a lanostane-type triterpenoid (B12794562) isolated from mushrooms of the Ganoderma genus, is a compound of significant interest due to its wide range of potential pharmacological activities. As a bioactive molecule, obtaining high-purity this compound is crucial for accurate in vitro and in vivo studies, as well as for potential therapeutic applications. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Ganoderma species, primarily Ganoderma lucidum. The methodologies described are compiled from established scientific literature to guide researchers in obtaining this valuable compound for further study and development.